![molecular formula C9H18ClN B2966899 [1-(Cyclobutylmethyl)cyclopropyl]methanamine hydrochloride CAS No. 1779133-63-9](/img/structure/B2966899.png)
[1-(Cyclobutylmethyl)cyclopropyl]methanamine hydrochloride
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Overview
Description
“[1-(Cyclobutylmethyl)cyclopropyl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1779133-63-9 . It is a powder at room temperature . The IUPAC name for this compound is (1-(cyclobutylmethyl)cyclopropyl)methanamine hydrochloride .
Molecular Structure Analysis
The InChI code for [1-(Cyclobutylmethyl)cyclopropyl]methanamine hydrochloride is 1S/C9H17N.ClH/c10-7-9(4-5-9)6-8-2-1-3-8;/h8H,1-7,10H2;1H . This code provides a specific description of the structure of the molecule.Physical And Chemical Properties Analysis
[1-(Cyclobutylmethyl)cyclopropyl]methanamine hydrochloride is a powder at room temperature . Its molecular weight is 175.7 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not found in the search results.Scientific Research Applications
Life Sciences Research
This compound, with its unique structure, is used in life sciences research to study biochemical pathways and reactions. Its reactivity allows scientists to explore enzyme-substrate interactions, particularly in the context of cyclopropyl-containing substrates, which are often found in biological systems .
Material Science Development
In material science, “[1-(Cyclobutylmethyl)cyclopropyl]methanamine hydrochloride” is utilized to synthesize new polymeric materials. Its ability to act as a monomer or a cross-linking agent contributes to the development of novel materials with potential applications in industry and technology .
Chemical Synthesis
The compound serves as a building block in the synthesis of complex organic molecules. Due to its cyclobutyl and cyclopropyl groups, it can introduce strain into molecules, which is a valuable trait for synthesizing compounds with unique chemical and physical properties .
Chromatography
In chromatography, this chemical is used as a standard or reference compound due to its distinct chemical signature. It helps in the calibration of chromatographic systems and in the development of new methods for the separation of complex mixtures .
Analytical Chemistry
Analytical chemists employ “[1-(Cyclobutylmethyl)cyclopropyl]methanamine hydrochloride” in method development for quantitative and qualitative analysis. Its stable chloride salt form makes it suitable for use in various analytical techniques, including mass spectrometry and NMR spectroscopy .
Pharmaceutical Research
This compound is investigated for its potential use in pharmaceuticals. The cyclopropyl group is a common motif in drug molecules, and this compound’s structure could be key in the design of new therapeutic agents with improved efficacy and safety profiles .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These correspond to causing skin irritation, serious eye irritation, and respiratory irritation respectively . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely to avoid hazards.
properties
IUPAC Name |
[1-(cyclobutylmethyl)cyclopropyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c10-7-9(4-5-9)6-8-2-1-3-8;/h8H,1-7,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKZFQJQNIKSRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC2(CC2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Cyclobutylmethyl)cyclopropyl]methanamine hydrochloride |
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